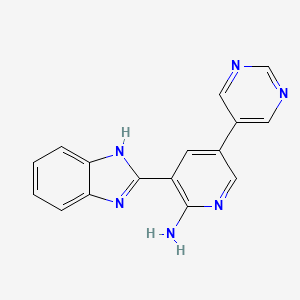

3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine

Description

Properties

Molecular Formula |

C16H12N6 |

|---|---|

Molecular Weight |

288.31 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine |

InChI |

InChI=1S/C16H12N6/c17-15-12(16-21-13-3-1-2-4-14(13)22-16)5-10(8-20-15)11-6-18-9-19-7-11/h1-9H,(H2,17,20)(H,21,22) |

InChI Key |

CCFLUPQPDMAFNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CN=CN=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole ring is synthesized by refluxing o-phenylenediamine with urea or thiourea in the presence of hydrochloric acid in an alcoholic solution at approximately 130°C until ammonia evolution ceases. This classical method yields 1,3-dihydro-benzimidazol-2-substituted derivatives, which can be further functionalized.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | o-Phenylenediamine + Urea | Reflux in alcohol, HCl, 130°C | 1,3-dihydro-benzimidazol-2-one |

| 2 | o-Phenylenediamine + Thiourea | Reflux in alcohol, HCl, 130°C | 1,3-dihydro-benzimidazol-2-thione |

Functionalization of Pyridine and Pyrimidine Rings

Pyridine and pyrimidine rings are often halogenated or aminated at specific positions to serve as substrates for coupling reactions. For example, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine derivatives can be aminated using copper-catalyzed Ullmann-type coupling to introduce amino groups efficiently.

Ullmann-Type Copper-Catalyzed Amination

A highly efficient method for constructing bis-aminated heterocycles involves copper(I) iodide (CuI) catalysis with carbazole-based ligands under microwave heating. This method achieves rapid coupling of amines to halogenated heterocyclic precursors in diethylene glycol at 80°C within 1 hour, yielding products in 60-93% yields.

| Parameter | Details |

|---|---|

| Catalyst | CuI (5 mol%) |

| Ligand | N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (10 mol%) |

| Solvent | Diethylene glycol (DEG) |

| Temperature | 80°C (microwave heating) |

| Reaction Time | 1 hour |

| Yield Range | 60-93% |

| Substrate Scope | Primary and secondary alkyl and aryl amines |

This approach avoids toxic reagents common in reductive aminations and is scalable from milligram to gram scale.

Cyclocondensation for Pyrimidobenzimidazole Systems

The condensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds or aldehydes under basic catalysis or with heterogeneous catalysts (e.g., layered double hydroxides on polyacrylic acid support) leads to fused pyrimidobenzimidazole derivatives with good to excellent yields (typically >85%). Microwave irradiation and solvent-free conditions have been shown to optimize yields and reaction times.

| Step | Reactants | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Aminobenzimidazole + unsaturated ketone | Basic catalysis in EtOH | 71 | Conventional reflux |

| 2 | 2-Aminobenzimidazole + α,β-unsaturated aldehydes | DMF, Et3N, MgSO4, microwave irradiation | >85 | Solvent-free or microwave-assisted |

Salt Formation and Stereochemistry Considerations

The compound and its analogs can form pharmaceutically acceptable acid or base addition salts with inorganic acids (e.g., hydrochloric acid, sulfuric acid) or organic acids (e.g., acetic acid, citric acid), as well as with organic bases (e.g., triethylamine, isopropylamine). The presence of chiral centers allows for the formation of stereoisomers, including enantiomers and diastereomers, which can be separated or selectively synthesized by standard stereochemical methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases.

Medicine: Investigated for its anticancer properties, showing potential in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles : The target compound’s pyridine backbone distinguishes it from pyrazole-based analogs (e.g., 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine ). Pyridine derivatives generally exhibit higher aromatic stability compared to pyrazoles.

- Molecular Weight : The target compound has a higher molecular weight (288.31 g/mol) due to its fused benzimidazole and pyrimidine groups, which may influence pharmacokinetics (e.g., membrane permeability) relative to lighter analogs like C₈H₉N₅ (175.19 g/mol ).

Functional and Pharmacological Implications

Benzimidazole vs. Imidazole Derivatives

Compounds like (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (Example 40 in ) share the benzimidazole core but incorporate trifluoromethylimidazole substituents. The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the target compound’s pyrimidine substituent may prioritize π-π interactions in target binding .

Pyrimidine vs. Piperidine Substituents

In contrast, the pyrimidine group in the target compound balances hydrophobicity and hydrogen-bonding capacity, which is critical for kinase inhibitor design .

Thiazole and Methoxypyridine Analogs

Thiazole derivatives (e.g., 5-(2-methyl-1,3-thiazol-4-yl)pyridin-2-amine ) exhibit sulfur-mediated hydrophobic interactions, while methoxypyridine groups (e.g., 5-(2-methoxypyridin-3-yl)pyridin-2-amine ) offer electron-donating effects that modulate electronic density. The target compound’s benzimidazole-pyrimidine combination likely provides a broader interaction profile for multi-target therapies.

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine (CAS Number: 1261220-45-4) is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H12N6

- Molecular Weight : 288.31 g/mol

- LogP : 3.245

- Polar Surface Area (PSA) : 93.37 Ų

The benzimidazole moiety is known for its diverse pharmacological properties, including anti-parasitic, anti-cancer, and anti-inflammatory activities. The specific biological activity of This compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Biological Activity Overview

Recent research highlights the following biological activities associated with benzimidazole derivatives:

- Antimicrobial Activity :

- Anticancer Properties :

- Antiparasitic Effects :

Table 1: Summary of Biological Activities of Benzimidazole Derivatives

| Activity Type | Example Compounds | Target Organisms/Cells | Reference |

|---|---|---|---|

| Antibacterial | 1-Methyl-N-[substituted phenylmethylidene]-1H-benzimidazol-2-amines | S. aureus, E. coli | Noolvi et al., 2014 |

| Anticancer | Compound targeting FGFR1 | Various cancer cell lines | Luo et al., 2015 |

| Antiparasitic | Benzimidazole derivatives | Entamoeba histolytica | Birajdar et al., 2013 |

| Antifungal | Chloro-substituted benzimidazoles | C. albicans, A. fumigatus | Bansal & Silakari, 2012 |

Structure-Activity Relationship (SAR)

The SAR studies of benzimidazole derivatives indicate that modifications at specific positions on the benzimidazole ring can enhance biological activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.